
Sandramycin
Overview
Description
Synthesis Analysis
The total synthesis of Sandramycin has been achieved through various innovative approaches. Katayama et al. (2014) detailed a synthesis using a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence to obtain a linear pentadepsipeptide, which, through subsequent steps including [5+5] coupling, macrolactamization, and introduction of the quinaldin chromophores, successfully yielded Sandramycin (Katayama et al., 2014). Another significant synthesis route described by Boger et al. (1996) involved the late-stage introduction of the heteroaromatic chromophore and a convergent assembly of precursor pentadepsipeptide, highlighting the strategic elements crucial for synthesizing this compound and its analogs (Boger et al., 1996).
Molecular Structure Analysis
The molecular structure of Sandramycin was determined through spectroscopic analysis and chiral chromatography of its acid hydrolysate. It is characterized as a cyclic decadepsipeptide with a two-fold axis of symmetry and includes 3-hydroxyquinaldic acid as an appended chromophore (Matson et al., 1993).
Chemical Reactions and Properties
The reactivity and interaction of Sandramycin with DNA have been a subject of study due to its antitumor activity. Studies by Boger et al. (1998) systematically examined the intercalation chromophore of Sandramycin, revealing its high affinity for binding to specific DNA sequences, which is significant for its biological activity (Boger et al., 1998).
Physical Properties Analysis
Solid-phase synthesis techniques have been applied to Sandramycin, allowing for the preparation of a range of desymmetrized analogues. This approach has facilitated the exploration of Sandramycin's physical properties and structure-activity relationships, contributing to the understanding of its biological activity (Komatani et al., 2023).
Chemical Properties Analysis
The chemical properties of Sandramycin, including its cytotoxic activity against a range of human cancer cell lines, have been evaluated through the synthesis of its analogues. These studies provide insights into the compound's mechanism of action and potential for therapeutic application. The modifications in the Sandramycin structure, particularly in the chromophore, have been crucial for understanding its interaction with DNA and its antitumor efficacy (Katayama et al., 2014).
Scientific Research Applications
Antitumor Properties : The total synthesis of (-)-sandramycin has been achieved, providing access to analogs with altered intercalation capabilities, potentially serving as a new antitumor agent (Boger, Chen, & Saionz, 1996). Another study confirms Sandramycin's antitumor properties, citing moderate in vitro activity against Gram-positive organisms and in vivo efficacy against leukemia P388 in mice (Matson & Bush, 1989).
Antibacterial and Antifungal Activity : Sandramycin exhibits significant growth inhibition against MRSA MB-5393 and antifungal activity against C. albicans ATCC-64124 and A. fumigatus ATCC-46645 (Virués-Segovia et al., 2022).
Cytotoxic and Anti-HIV Properties : Studies have shown that Sandramycin has cytotoxic properties and inhibitory activity against HIV-1 reverse transcriptase (Boger, Chen, Saionz, & Jin, 1998).
Potency Against Various Cancers : Research indicates that certain analogs of Sandramycin are significantly more potent against melanomas, carcinomas, and adenocarcinomas, ranking them among the most potent agents identified to date (Boger & Chen, 1997).
Evaluation Against Cancer Cell Lines : The cytotoxic activity of Sandramycin analogues has been evaluated against human cancer cell lines, underscoring its potential in cancer research (Katayama, Nakagawa, Takeda, Matsuda, & Ichikawa, 2014).
DNA Binding Properties : Sandramycin has been shown to bind with high affinity to deoxyoligonucleotides, indicating a preference for certain DNA sequences (Boger & Saionz, 1999).
Future Directions
properties
IUPAC Name |
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIVYIYCEBUEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H76N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 127719 | |
CAS RN |
100940-65-6 | |
| Record name | Sandramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



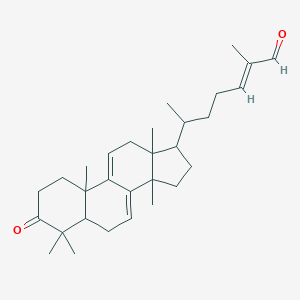
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
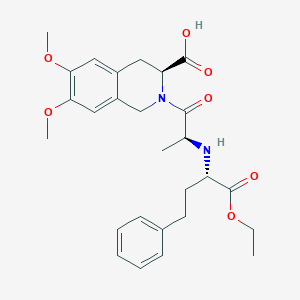
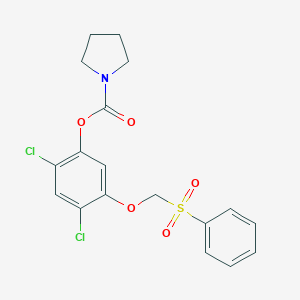
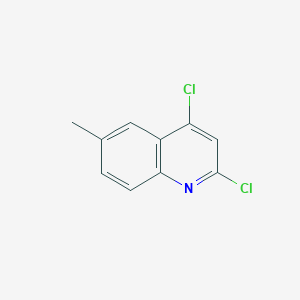
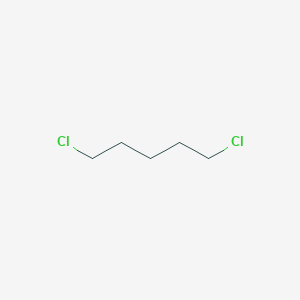
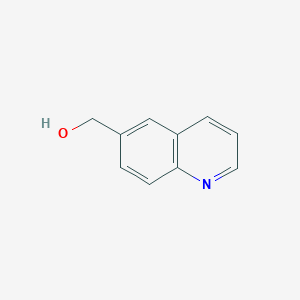
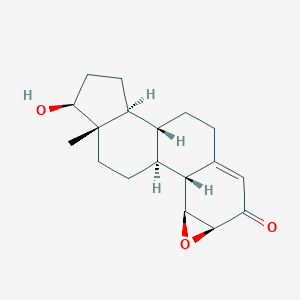
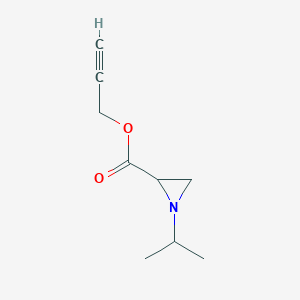
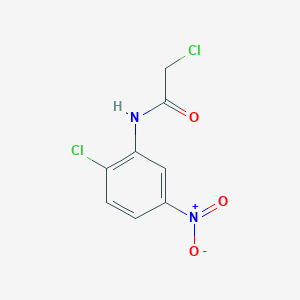



![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)